

Application Notes and Protocols: TDN-345 in Cerebrovascular Disease Studies

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Compound of Interest

Compound Name: TDN345

Cat. No.: B1662771

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Abstract

These application notes provide a comprehensive overview of the preclinical evaluation of TDN-345, a novel calcium channel antagonist, in experimental models of cerebrovascular disease. This document includes a summary of key quantitative data, detailed experimental protocols for replicating pivotal studies, and visualizations of the proposed signaling pathway and experimental workflows. The information presented is intended to guide researchers in the design and execution of further studies investigating the therapeutic potential of TDN-345 for ischemic stroke and other cerebrovascular pathologies.

Introduction

Cerebrovascular diseases, particularly ischemic stroke, represent a significant global health burden with limited therapeutic options. A key pathological mechanism in ischemic brain injury is the excessive influx of calcium ions (Ca^{2+}) into neurons, triggering a cascade of detrimental events including excitotoxicity, activation of degradative enzymes, and ultimately, neuronal death.[1][2][3] TDN-345 is a novel dihydropyridine-based Ca^{2+} antagonist designed to mitigate this calcium overload and exert neuroprotective effects. Preclinical studies have demonstrated its efficacy in reducing mortality, improving neurological deficits, and restoring cerebral glucose metabolism in animal models of cerebral ischemia.[4]

Quantitative Data Summary

The therapeutic potential of TDN-345 has been evaluated in two key animal models of cerebrovascular disease: transient global cerebral ischemia in Mongolian gerbils and a stroke model in stroke-prone spontaneously hypertensive rats (SHRSP). The key findings from these studies are summarized below.

Table 1: Effects of TDN-345 on Mortality and Neurological Deficit in a Mongolian Gerbil Model of Transient Global Cerebral Ischemia[4]

Treatment Group	Dose (mg/kg, p.o.)	n	Mortality Rate (%)	Neurological Deficit Score (Mean ± SEM)
Vehicle Control	-	20	70	3.5 ± 0.4
TDN-345	0.1	20	50	2.8 ± 0.5
TDN-345	0.3	20	35	2.1 ± 0.4
TDN-345	1.0	20	20	1.5 ± 0.3

*p<0.05, **p<0.01 vs. Vehicle Control

Table 2: Effects of TDN-345 on Mortality and Stroke Recurrence in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)[4]

Treatment Group	Dose (mg/kg/day, p.o.)	n	Mortality Rate (%)	Stroke Recurrence Rate (%)
Vehicle Control	-	15	80	67
TDN-345	0.2	15	53	40
TDN-345	1.0	15	33	27

*p<0.05 vs. Vehicle Control

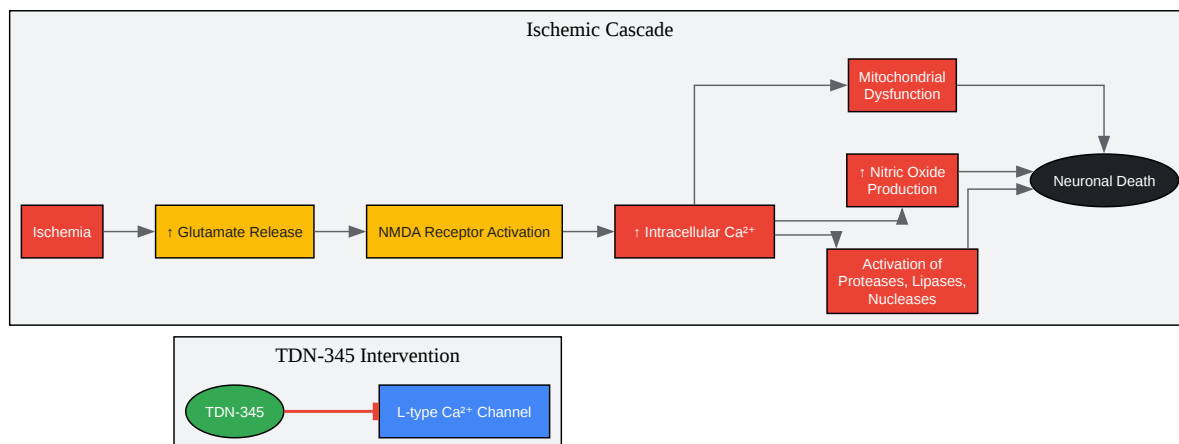
Table 3: Effects of TDN-345 on Local Cerebral Glucose Utilization (LCGU) in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) with Stroke[4][5]

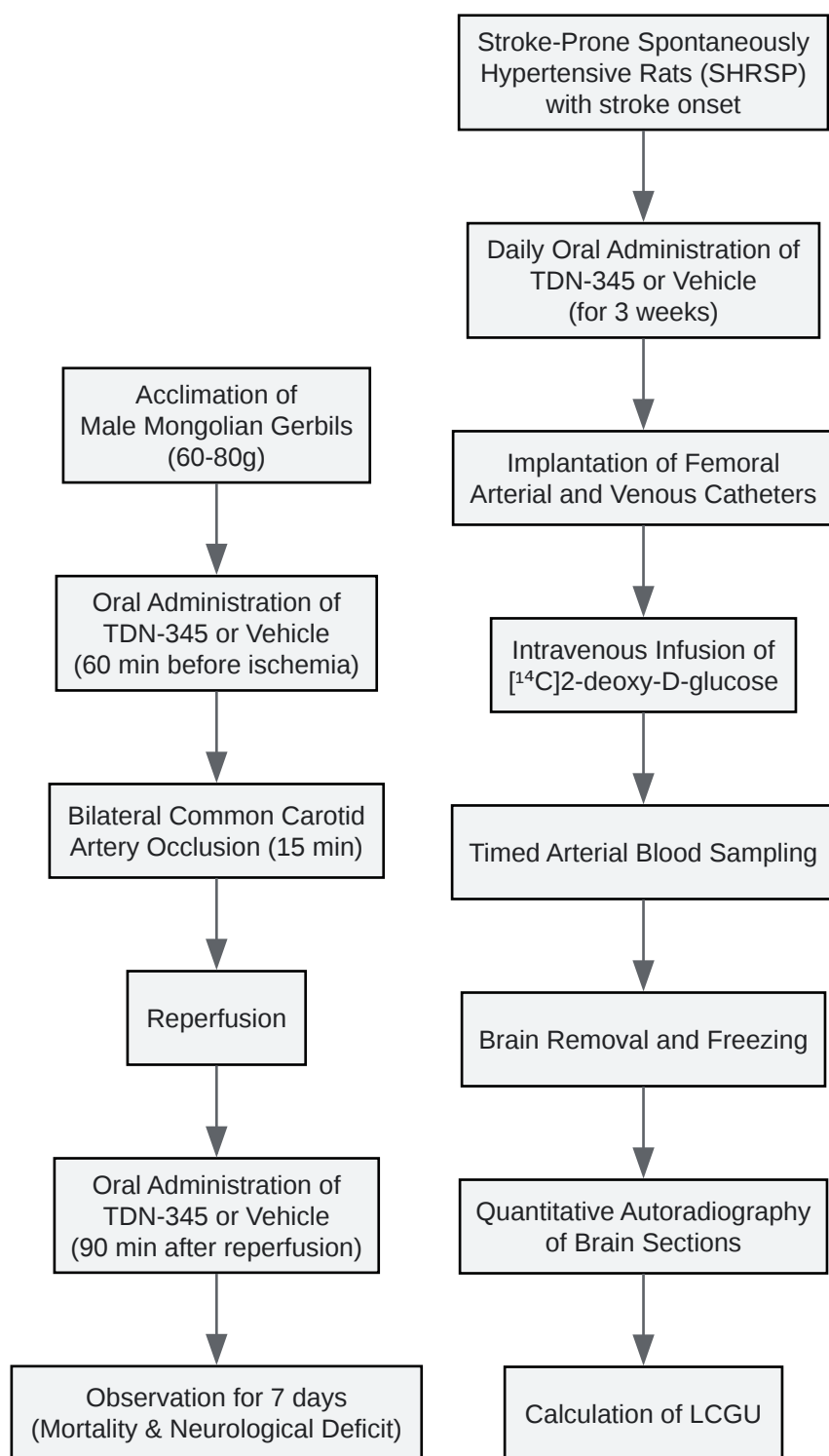
Brain Region	WKY Control ($\mu\text{mol}/100\text{g}/\text{min}$)	SHRSP + Vehicle ($\mu\text{mol}/100\text{g}/\text{min}$)	SHRSP + TDN-345 (1.0 mg/kg) ($\mu\text{mol}/100\text{g}/\text{min}$)
Sensorimotor Cortex	125 ± 5	75 ± 8	$110 \pm 6^{###}$
Locus Coeruleus	80 ± 4	45 ± 5	$70 \pm 5^{###}$
Hippocampus (CA1)	110 ± 6	60 ± 7	$85 \pm 7^{\#}$
Thalamus	105 ± 5	65 ± 6	$90 \pm 6^{\#}$
Striatum	95 ± 4	$55 \pm 5^{**}$	$80 \pm 5^{\#}$

**p<0.01 vs. WKY Control; #p<0.05, ###p<0.01 vs. SHRSP + Vehicle

Signaling Pathway

TDN-345, as a calcium channel antagonist, is proposed to exert its neuroprotective effects by blocking the influx of Ca^{2+} through L-type voltage-gated calcium channels. This action interrupts the ischemic cascade at a critical juncture, preventing the downstream detrimental effects of calcium overload.





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